2-(Propylthio)spiro[3.4]octane-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H20O2S |
|---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
2-propylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-2-7-15-12(10(13)14)8-11(9-12)5-3-4-6-11/h2-9H2,1H3,(H,13,14) |
InChI Key |
NHDFDUFLHLEMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC2(C1)CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the propylthio and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the propylthio and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques. This ensures high yield and purity, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The propylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound with a unique bicyclic structure formed by fusing two rings through a single carbon atom. Its molecular formula is C₁₂H₂₀O₂S, and its molecular weight is approximately 228.35 g/mol. The propylthio group attached to the spiro framework gives it distinct chemical properties and potential biological activities.
Potential Applications
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid has potential applications in various fields:
- Chemical Research It serves as a building block for synthesizing more complex spirocyclic compounds.
- Biological Studies Its unique structure could be relevant to research in chemistry and biology.
Several compounds share structural similarities with 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Spiroindole | Spirocyclic | Anticancer and antimicrobial properties |
| Spirooxindole | Spirocyclic | Used in drug design for biological activity |
| Spiro[3.4]octane-2-carboxylic acid | Spirocyclic | Building block for complex synthesis |
| 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid | Spirocyclic | Potentially different reactivity profiles |
The uniqueness of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid lies in its specific spirocyclic structure combined with the propylthio substituent, which may impart distinct physicochemical properties and potential for diverse applications compared to other similar compounds.
Mechanism of Action
The mechanism of action of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid and related derivatives:
*Calculated molecular weights based on formulas where explicit data were unavailable.
Detailed Analysis of Substituent Effects
Sulfur vs. Oxygen/Nitrogen Substituents
The propylthio group in the target compound confers higher lipophilicity compared to oxygenated analogs (e.g., 5,8-dioxaspiro derivatives), which may improve membrane permeability but reduce aqueous solubility .
Halogenated Aromatic Moieties
Compounds like 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid () leverage bromine’s bulky, polarizable nature for halogen bonding in biological systems. In contrast, the 4-fluorophenyl derivative () benefits from fluorine’s electronegativity, enhancing metabolic stability and solubility .
Heteroatom Integration in the Spiro Core
The 5-Oxa-8-thia-spiro derivative () combines oxygen and sulfur, balancing solubility and reactivity. Conversely, the 7-Oxo-6-aza-spiro compound () introduces a nitrogen atom, enabling hydrogen bonding and increasing polarity, which may favor interactions with enzymatic active sites .
Electron-Withdrawing Groups
The trifluoromethyl group () strongly withdraws electrons, increasing the carboxylic acid’s acidity (lower pKa), which could influence ionization state and bioavailability under physiological conditions .
Research Implications and Gaps
While thermodynamic data for spiro[3.4]octane derivatives were reported as early as 1976 (), modern studies on the target compound’s bioactivity or pharmacokinetics are absent in the provided evidence. Further research should explore:
- Structure-Activity Relationships (SAR): How substituents affect binding to biological targets (e.g., enzymes, receptors).
- Synthetic Accessibility: Comparative analysis of synthesis routes for sulfur-containing vs. oxygenated derivatives.
- Stability Studies: Degradation profiles of thioether-containing spiro compounds under physiological conditions.
Biological Activity
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is a unique spirocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is C₁₂H₂₀O₂S, with a molecular weight of approximately 228.35 g/mol. Its structure features a spirocyclic arrangement, where two rings are fused through a single carbon atom, and a propylthio group that contributes to its distinctive properties .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₂S |
| Molecular Weight | 228.35 g/mol |
| Chemical Structure | Spirocyclic |
Research indicates that 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid exhibits orexin type 2 receptor agonist activity . Orexins are neuropeptides involved in various physiological functions, including regulation of appetite, sleep-wake cycles, and energy homeostasis . The activation of orexin receptors has therapeutic implications for conditions such as narcolepsy and obesity.
Potential Therapeutic Applications
- Sleep Disorders : As an orexin receptor agonist, this compound may be beneficial in treating narcolepsy and other sleep-related disorders by enhancing wakefulness and regulating sleep patterns.
- Obesity Management : By modulating appetite and energy expenditure through orexin pathways, it could serve as a potential agent in obesity treatment.
- Cardiac Health : The compound's activity may extend to cardiovascular applications, potentially aiding in the management of cardiac failure due to its influence on orexin signaling pathways .
- Bone Health : There is emerging evidence suggesting that orexin receptor agonists can positively influence bone formation and may have applications in treating osteoporosis .
Case Studies and Research Findings
Several studies have highlighted the biological effects of similar compounds with spirocyclic structures:
- Anticancer Activity : Research on spiroindole derivatives has shown promising anticancer properties, suggesting that 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid may share similar bioactivity due to structural similarities .
- Inflammatory Response Modulation : Other spirocyclic compounds have been implicated in modulating immune responses, which could be relevant for inflammatory conditions like rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves ring-closing metathesis or esterification reactions. For example, spirocyclic intermediates can be generated via [3+2] cycloaddition or nucleophilic substitution at the sulfur atom. Purification often employs gradient elution column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane mixtures. Post-synthesis, recrystallization in ethanol or acetonitrile enhances purity. Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm yields via NMR integration .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the spirocyclic structure and functional groups of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the spiro carbon (δ ~70–90 ppm in ¹³C NMR) and propylthio group (δ ~1.5–2.5 ppm for CH₂, δ ~0.9 ppm for CH₃ in ¹H NMR).
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
- HRMS : Verify molecular ion [M+H]⁺ with m/z calculated for C₁₁H₁₇NO₂S (e.g., 235.0974). Cross-reference with PubChem-derived InChI and SMILES data .
Q. What safety protocols are critical when handling 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Regularly audit chemical stability via HPLC .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the propylthio group in the compound’s reactivity?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or DFT calculations to compare thioether vs. ether analogs. Use LC-MS to track intermediates in nucleophilic substitution reactions. Compare activation energies for spiro ring formation with/without the propylthio moiety .
Q. What in vitro bioactivity assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (e.g., ADP-Glo™).
- Cell Viability : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48–72 hr exposure, IC₅₀ calculation).
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .
Q. How can conflicting data on synthesis yields (e.g., 40% vs. 65%) be resolved?
- Methodological Answer :
- Parameter Optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), temperatures (80°C vs. reflux), or solvent polarity (DMF vs. THF).
- Byproduct Analysis : Use GC-MS to identify side products (e.g., disulfides from thiol oxidation).
- Reproducibility : Validate under inert atmosphere (Argon) to minimize moisture/O₂ interference .
Q. What strategies assess environmental impact despite limited ecotoxicological data?
- Methodological Answer :
- Read-Across Analysis : Compare with structurally similar compounds (e.g., spirocyclic carboxylic acids) for biodegradability (OECD 301F test).
- QSAR Modeling : Predict log Kow and BCF using EPI Suite™.
- Microtox® Assay : Measure acute toxicity to Vibrio fischeri (EC₅₀ < 10 mg/L indicates high hazard) .
Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30).
- Detection : UV at 254 nm or MS/MS (MRM transition m/z 235 → 217).
- Validation : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90% in spiked plasma) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
